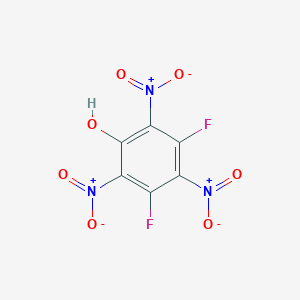
3,5-Difluoro-2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Difluoro-2,4,6-trinitrophenol is a fluorinated nitroaromatic compound known for its energetic properties. It is a derivative of trinitrophenol, where two hydrogen atoms in the phenol ring are replaced by fluorine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-2,4,6-trinitrophenol typically involves the nitration of 3,5-difluorophenol. The process begins with the sulfonation of phenol by heating it with concentrated sulfuric acid, followed by the addition of nitric acid or a nitrate salt . This method ensures a controlled nitration process, yielding the desired trinitrophenol derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production is carried out in specialized reactors designed to handle the exothermic nature of the nitration reactions.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Difluoro-2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen or hydrazine, resulting in the formation of aminophenol derivatives.
Substitution: The nitro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas, hydrazine, or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the phenol ring.
Reduction: Aminophenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,5-Difluoro-2,4,6-trinitrophenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other fluorinated aromatic compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of its energetic properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with specific properties.
Industry: Utilized in the production of high-energy materials, including explosives and propellants
Mécanisme D'action
The mechanism of action of 3,5-Difluoro-2,4,6-trinitrophenol involves the interaction of its nitro groups with molecular targets. The compound undergoes thermal decomposition, leading to the release of energy and the formation of reactive intermediates. These intermediates can further react, resulting in the formation of various products, including polycyclic compounds and fluorocarbons .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trinitrophenol (Picric Acid): A well-known explosive compound with similar energetic properties.
3,5-Difluoro-2,4,6-trinitroanisole: Another fluorinated nitroaromatic compound with similar applications in high-energy materials.
Uniqueness
3,5-Difluoro-2,4,6-trinitrophenol is unique due to the presence of fluorine atoms, which enhance its stability and energetic properties. The fluorine atoms also influence the compound’s reactivity and decomposition pathways, making it distinct from other nitroaromatic compounds .
Propriétés
Numéro CAS |
78925-58-3 |
|---|---|
Formule moléculaire |
C6HF2N3O7 |
Poids moléculaire |
265.08 g/mol |
Nom IUPAC |
3,5-difluoro-2,4,6-trinitrophenol |
InChI |
InChI=1S/C6HF2N3O7/c7-1-3(9(13)14)2(8)5(11(17)18)6(12)4(1)10(15)16/h12H |
Clé InChI |
NMHGHJTZJXIYRI-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1F)[N+](=O)[O-])F)[N+](=O)[O-])O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



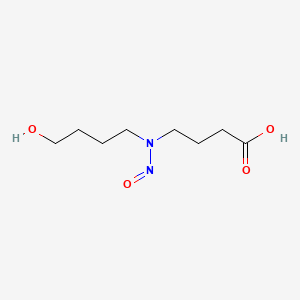
![[(1-Methoxycyclopropyl)sulfanyl]benzene](/img/structure/B14443436.png)

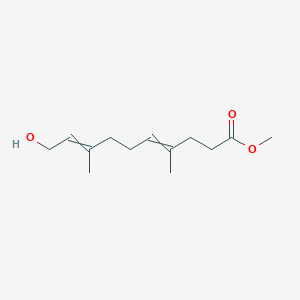

![[Anilino(methylamino)methylidene]propanedinitrile](/img/structure/B14443459.png)
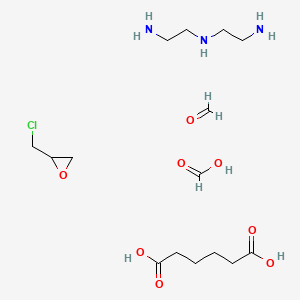



![[1,1'-Bi(cyclododecan)]-1-ene](/img/structure/B14443492.png)
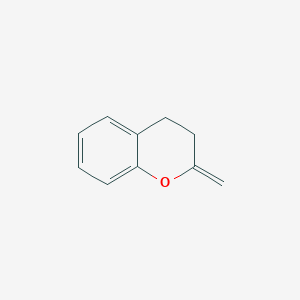
![(1R,6S)-Bicyclo[4.2.0]octa-2,4,7-triene](/img/structure/B14443499.png)
